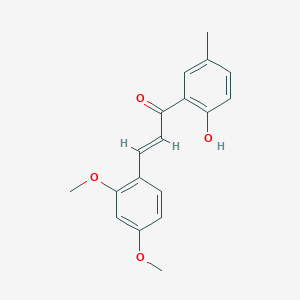

2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is an organic compound with the empirical formula C18H18O4 . It is a solid substance and is part of a class of compounds known as chalcones. Chalcones are aromatic ketones that form the central core of many important biological compounds .

Synthesis Analysis

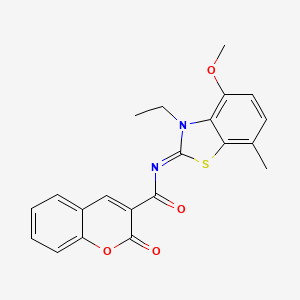

Chalcones, including 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They can be synthesized through acylation, alkylations, and sulfonylation .Molecular Structure Analysis

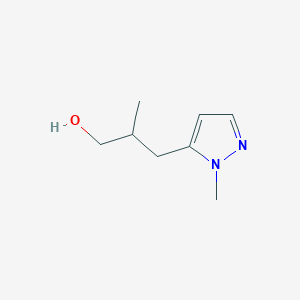

The molecular weight of 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is 298.33 . The SMILES string representation of its structure isCOc1ccc(\\C=C\\C(=O)c2cc(C)ccc2O)c(OC)c1 . Chemical Reactions Analysis

Chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones .Physical And Chemical Properties Analysis

2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is a solid substance . It has a molecular weight of 298.33 and its empirical formula is C18H18O4 .Scientific Research Applications

Cytotoxic Properties and Potential Anticancer Application

2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone, as a type of flavonoid, has been studied for its cytotoxic properties. A study on C-methylated chalcones from Syzygium samarangense revealed significant cytotoxicity against certain cancer cell lines, suggesting potential anticancer applications for these compounds (Amor et al., 2007).

Inhibition of Inflammatory Mediators

Chalcones including 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone have shown inhibitory effects on inflammatory mediators. For example, certain hydroxychalcones were found to inhibit enzymic lipid peroxidation and reduce LTB4 release from human neutrophils, indicating their potential as anti-inflammatory agents (Ballesteros et al., 1995).

Biotransformation Using Bacteria

Research on hydroxychalcones, including variants of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone, has explored their biotransformation using bacterial strains. This process can lead to novel and unpredictable products with potential applications in various fields (Kozłowska et al., 2020).

Potential as 5-Lipoxygenase and Cyclooxygenase Inhibitors

Studies on similar dihydroxychalcones have demonstrated their potency as inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase, which are critical in inflammatory processes. This indicates the potential of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone in treating inflammation-related conditions (Sogawa et al., 1993).

Antiinflammatory Activity from Plant Sources

Dihydrochalcones derived from plants, including those similar to 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone, have shown significant anti-inflammatory activity. This opens up the possibility of using such compounds in natural anti-inflammatory therapies (Somsrisa et al., 2013).

Mechanism of Action

Target of Action

Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets .

Mode of Action

Chalcones, in general, are known to interact with their targets through various mechanisms, including binding to specific receptors . The presence of hydroxy and methoxy groups in the structure of this compound may enhance its interaction with its targets .

Biochemical Pathways

Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .

Pharmacokinetics

The presence of methoxy groups may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability, efficacy, and mode of action .

properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12-4-8-16(19)15(10-12)17(20)9-6-13-5-7-14(21-2)11-18(13)22-3/h4-11,19H,1-3H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECLVFJNGNKHY-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)

![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)

![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)

![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2984335.png)